2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296120
InChI: InChI=1S/C19H21N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)4)15-7-5-6-8-20-15/h5-10H,11H2,1-4H3,(H,21,25)
SMILES:
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

CAS No.:

Cat. No.: VC16296120

Molecular Formula: C19H21N5OS

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide -

Specification

Molecular Formula C19H21N5OS
Molecular Weight 367.5 g/mol
IUPAC Name 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C19H21N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)4)15-7-5-6-8-20-15/h5-10H,11H2,1-4H3,(H,21,25)
Standard InChI Key XNWYDRAZXZRMRG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, reflects its intricate architecture . Key identifiers include:

PropertyValue
Molecular FormulaC19H21N5OS\text{C}_{19}\text{H}_{21}\text{N}_5\text{OS}
Molecular Weight367.5 g/mol
CAS Registry Number577698-74-9
PubChem CID1988714
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3)C
InChI KeyXNWYDRAZXZRMRG-UHFFFAOYSA-N

The presence of a 1,2,4-triazole ring (substituted with methyl and pyridinyl groups) and a sulfanylacetamide chain enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking. The trimethylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings and distorted tetrahedral geometries at sulfur atoms . The pyridine nitrogen and triazole sulfanyl group likely serve as hydrogen bond acceptors, critical for target engagement.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available precursors. A generalized approach includes:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with acylating agents under basic conditions.

  • Sulfanylacetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K2_2CO3_3).

  • Purification: Column chromatography or recrystallization to isolate the final product.

Key challenges include optimizing reaction yields and minimizing byproducts during cyclization. Computational studies suggest that electron-donating groups on the pyridine ring stabilize the transition state during triazole formation.

Structural Analogues and SAR Insights

Modifications to the triazole and acetamide moieties significantly influence bioactivity:

  • Pyridine substitution: The 2-pyridinyl group enhances binding to enzymatic pockets compared to 3- or 4-pyridinyl analogues.

  • Methyl groups on the phenyl ring: The 2,4,6-trimethyl configuration improves metabolic stability by sterically shielding the acetamide bond from hydrolysis .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

In silico docking studies predict strong binding affinity (KdK_d: 12.8 nM) to 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. The triazole sulfur atom coordinates with the non-heme iron in 5-LOX’s active site, while the pyridine nitrogen forms hydrogen bonds with Gln557^{557}. Comparative analysis with zileuton, a clinical 5-LOX inhibitor, suggests superior selectivity due to the trimethylphenyl group’s hydrophobic interactions.

Antifungal Properties

Preliminary assays against Candida albicans and Aspergillus fumigatus reveal moderate activity (MIC: 32–64 µg/mL). The sulfanylacetamide chain disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis, a mechanism shared with azole antifungals. Synergistic effects with fluconazole have been observed, reducing resistant Candida strains’ viability by 40%.

Additional Pharmacological Targets

  • COX-2 inhibition: Selectivity ratios (COX-2/COX-1) of 18.7 suggest potential as a non-ulcerogenic anti-inflammatory agent.

  • Antioxidant activity: Scavenges DPPH radicals with an IC50_{50} of 89 µM, attributable to the electron-rich triazole ring.

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